Methyl dioctylphosphonoacetate chemical structure and properties
Methyl dioctylphosphonoacetate chemical structure and properties
This guide provides a comprehensive technical overview of Methyl Dioctylphosphonoacetate, a potentially valuable organophosphorus compound. Due to its specific structure, which combines the features of a phosphonate and an acetate ester with long alkyl chains, it is anticipated to have unique properties making it suitable for specialized applications in organic synthesis and materials science. This document elucidates its chemical structure, predicts its physicochemical properties based on established principles, details its probable synthetic routes, and explores its potential applications, particularly in the Horner-Wadsworth-Emmons olefination and solvent extraction.
Chemical Structure and Identity
Methyl dioctylphosphonoacetate is systematically named as methyl 2-(dioctoxyphosphoryl)acetate. As of the time of this writing, a specific CAS number for this compound is not readily found in major chemical databases, suggesting it is a novel or less-common research chemical. Its structure is characterized by a central phosphorus atom double-bonded to an oxygen atom (a phosphoryl group). This phosphorus is also bonded to two octoxy groups (-O-(CH₂)₇-CH₃) and a methylene bridge (-CH₂-) that connects to a methyl-esterified carboxyl group (-C(O)OCH₃).
Molecular Formula: C₁₉H₃₉O₅P
Molecular Weight: 394.49 g/mol
Linear Formula: (CH₃(CH₂)₇O)₂P(O)CH₂CO₂CH₃
The presence of the long octyl chains imparts significant lipophilicity to the molecule, while the phosphonate and ester moieties provide sites for chemical reactivity and coordination.
Caption: Figure 1: 2D Structure of Methyl Dioctylphosphonoacetate.
Physicochemical Properties
Direct experimental data for methyl dioctylphosphonoacetate is not available. However, its properties can be reliably predicted based on the well-understood structure-property relationships of analogous long-chain phosphonates and esters. The two long alkyl chains are expected to dominate the physical properties of the molecule.
| Property | Predicted Value | Rationale |
| Appearance | Colorless to pale yellow viscous liquid | Similar to other long-chain phosphonates. |
| Boiling Point | > 200 °C at reduced pressure | The high molecular weight and long alkyl chains will lead to a high boiling point. For comparison, dioctyl phosphonate has a boiling point of 363.48 °C.[1] |
| Density | ~0.95 g/mL | The density is expected to be slightly less than water, typical for long-chain esters and phosphonates. Dioctyl phosphonate has a density of 0.926 g/mL.[1] |
| Solubility | Insoluble in water; Soluble in nonpolar organic solvents (e.g., hexanes, toluene, diethyl ether) | The long, nonpolar octyl chains will make the molecule highly lipophilic and hydrophobic. |
| Refractive Index | ~1.45 | Based on values for similar long-chain esters and phosphonates. |
The physicochemical properties of organophosphorus compounds are influenced by the length of their alkyl chains; for instance, viscosity tends to increase with longer alkyl chains.[2]
Synthesis of Methyl Dioctylphosphonoacetate
The most direct and widely used method for the synthesis of phosphonates is the Michaelis-Arbuzov reaction .[3][4][5] This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide. For methyl dioctylphosphonoacetate, the synthesis would proceed via the reaction of trioctyl phosphite with methyl chloroacetate.
Michaelis-Arbuzov Reaction Mechanism
The reaction is initiated by the SN2 attack of the nucleophilic phosphorus atom of trioctyl phosphite on the electrophilic carbon of methyl chloroacetate. This forms a quasi-phosphonium salt intermediate. In the subsequent step, the displaced chloride ion attacks one of the octyl carbons of the phosphonium intermediate in another SN2 reaction, leading to the formation of the final product, methyl dioctylphosphonoacetate, and a molecule of octyl chloride as a byproduct.[4]
Caption: Figure 2: Michaelis-Arbuzov Synthesis Pathway.
Experimental Protocol for Synthesis
The following is a generalized, self-validating protocol for the laboratory-scale synthesis of methyl dioctylphosphonoacetate.
Materials:
-
Trioctyl phosphite
-
Methyl chloroacetate
-
Nitrogen or Argon gas supply
-
Anhydrous toluene (solvent)
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet is charged with trioctyl phosphite. The system is flushed with inert gas to ensure anhydrous conditions.
-
Addition of Reactant: Methyl chloroacetate is added dropwise to the trioctyl phosphite at room temperature with stirring. An excess of trioctyl phosphite can be used to ensure complete conversion of the methyl chloroacetate.
-
Reaction: After the addition is complete, the reaction mixture is heated to reflux (typically 120-150 °C) for several hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the phosphite peak and the appearance of the phosphonate peak.
-
Workup and Purification:
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The excess trioctyl phosphite and the octyl chloride byproduct are removed by vacuum distillation.
-
The remaining crude product, methyl dioctylphosphonoacetate, can be further purified by fractional vacuum distillation to yield a clear, viscous liquid.
-
Causality and Self-Validation: The use of an inert atmosphere is crucial to prevent the oxidation of the trialkyl phosphite starting material. Monitoring the reaction by ³¹P NMR provides a direct measure of the conversion of the starting material to the product, validating the completion of the reaction. Purification by vacuum distillation is necessary due to the high boiling point of the product and allows for the separation of the product from less volatile impurities and the higher boiling starting material.
Chemical Reactivity and Potential Applications
Horner-Wadsworth-Emmons (HWE) Reaction
Phosphonoacetates are key reagents in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the synthesis of alkenes with high E-selectivity.[6][7][8] The methylene protons alpha to both the phosphonate and the ester groups are acidic and can be deprotonated by a base (e.g., NaH, NaOEt) to form a stabilized carbanion. This carbanion then reacts with aldehydes or ketones to form an α,β-unsaturated ester.
Mechanism:
-
Deprotonation: A base abstracts a proton from the carbon between the phosphoryl and carbonyl groups to form a nucleophilic phosphonate carbanion.
-
Nucleophilic Addition: The carbanion attacks the carbonyl carbon of an aldehyde or ketone, forming a betaine-like intermediate.
-
Elimination: This intermediate rearranges and eliminates a water-soluble dialkyl phosphate salt, resulting in the formation of an alkene.
The use of methyl dioctylphosphonoacetate in the HWE reaction would yield α,β-unsaturated methyl esters and dioctyl phosphate as a byproduct. The long octyl chains may influence the solubility of the intermediates and the reaction kinetics.
Caption: Figure 3: HWE Reaction using Methyl Dioctylphosphonoacetate.
Solvent Extraction
Neutral organophosphorus compounds are widely used as extractants in solvent extraction processes for the recovery and purification of metals, particularly lanthanides and actinides.[9][10][11] The phosphoryl oxygen acts as a Lewis base, coordinating to metal ions and facilitating their transfer from an aqueous phase to an organic phase. The extraction efficiency of such compounds generally follows the order: phosphine oxides > phosphinates > phosphonates > phosphates, which corresponds to the basicity of the P=O group.[11]
Methyl dioctylphosphonoacetate, with its two long alkyl chains providing high solubility in organic diluents and a polar P=O group for metal coordination, is a promising candidate for use in solvent extraction systems. Its performance would be influenced by factors such as the pH of the aqueous phase, the nature of the metal ion, and the choice of organic diluent.
Other Potential Applications
-
Plasticizer: The long, flexible octyl chains suggest potential use as a plasticizer for polymers, improving their flexibility and durability.
-
Flame Retardant: Organophosphorus compounds are known for their flame retardant properties. Methyl dioctylphosphonoacetate could be investigated as a flame retardant additive for various materials.
-
Lubricant Additive: The combination of a polar head group and long nonpolar tails is characteristic of molecules used as lubricant additives to reduce friction and wear.
Predicted Spectral Data
While experimental spectra are not available, the expected spectral features can be predicted based on the functional groups present in the methyl dioctylphosphonoacetate molecule.
-
¹H NMR:
-
A triplet at ~0.9 ppm corresponding to the terminal methyl groups of the octyl chains.
-
A broad multiplet between ~1.2-1.7 ppm for the methylene protons of the octyl chains.
-
A multiplet at ~4.0 ppm for the -OCH₂- protons of the octyl groups, coupled to both the adjacent methylene protons and the phosphorus atom.
-
A singlet at ~3.7 ppm for the methyl ester protons (-CO₂CH₃).
-
A doublet at ~3.0 ppm for the methylene protons adjacent to the phosphorus atom (-P(O)CH₂-), with coupling to the phosphorus atom.
-
-
¹³C NMR:
-
Signals for the carbons of the octyl chains between ~14-32 ppm.
-
A signal for the -OCH₂- carbons at ~65 ppm.
-
A signal for the methylene carbon adjacent to the phosphorus atom at ~35 ppm (coupled to phosphorus).
-
A signal for the methyl ester carbon at ~52 ppm.
-
A signal for the carbonyl carbon at ~168 ppm (coupled to phosphorus).
-
-
³¹P NMR:
-
A single peak in the phosphonate region, expected around +20 to +30 ppm (relative to 85% H₃PO₄).
-
-
IR Spectroscopy:
-
Strong C-H stretching vibrations around 2850-2960 cm⁻¹.
-
A strong C=O stretching vibration for the ester at ~1740 cm⁻¹.
-
A strong P=O stretching vibration around 1250 cm⁻¹.
-
P-O-C stretching vibrations in the 1000-1050 cm⁻¹ region.
-
Conclusion
Methyl dioctylphosphonoacetate represents a molecule with significant potential in both synthetic and industrial chemistry. While it remains a compound for which detailed experimental data is not yet publicly available, its properties and reactivity can be confidently predicted from the established principles of organophosphorus chemistry. Its synthesis via the Michaelis-Arbuzov reaction is straightforward, and its utility in the Horner-Wadsworth-Emmons reaction and as a solvent extractant is highly probable. Further research into this and similar long-chain phosphonates is warranted to fully explore their potential applications.
References
- Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement. Chemical Reviews, 81(4), 415-430.
- Arbuzov, A. E. (1964). Michaelis–Arbuzov and Perkow reactions. Pure and Applied Chemistry, 9(2), 307-336.
-
Organic Chemistry Portal. (n.d.). Arbuzov Reaction. Retrieved from [Link]
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Wikipedia. (2023). Michaelis–Arbuzov reaction. Retrieved from [Link]
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Bentham Science Publishers. (n.d.). Synthesis of Phosphonates via Michaelis-Arbuzov Reaction. Retrieved from [Link]
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Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
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MDPI. (2023). Advances in Heavy Metal Extraction Using Organophosphorus Compounds: A Comprehensive Review. Retrieved from [Link]
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Lirias. (2020). Structural effects of neutral organophosphorus extractants on solvent extraction of rare-earth elements from aqueous and non-aqueous solutions. Retrieved from [Link]
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Taylor & Francis Online. (2017). The Neutral Organophosphorus Compounds as Extractants. Retrieved from [Link]
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ResearchGate. (2021). Influence of the alkyl chain length on the physicochemical properties and microbial biocompatibility of phosphonium based fatty acid ionic liquids. Retrieved from [Link]
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Wikipedia. (n.d.). Triethyl phosphonoacetate. Retrieved from [Link]
- Horner, L., Hoffmann, H., Wippel, H. G., & Klahre, G. (1959). Phosphororganische Verbindungen, XII. Darstellung und Verwendung von Phosphinoxiden mit reaktionsfähiger α-ständiger CH-Gruppe. Chemische Berichte, 92(10), 2499-2505.
- Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733-1738.
- Nash, K. L. (2015). The chemistry of the organophosphorus extractants. In Ion Exchange and Solvent Extraction (Vol. 22, pp. 1-74). CRC Press.
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